N-(3-bromo-5-methylbenzyl)-N-ethylethanamine
Description
N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine is a tertiary amine featuring a brominated and methyl-substituted benzyl group attached to an ethylamine backbone. This compound is primarily utilized as a building block in organic synthesis, particularly for designing ligands, pharmaceuticals, or coordination complexes . Its structure combines electron-withdrawing (bromo) and electron-donating (methyl) substituents on the aromatic ring, which may influence its reactivity and interactions in chemical or biological systems. Commercial availability of this compound has been discontinued, as noted by CymitQuimica , limiting its current use but underscoring its historical relevance in specialized syntheses.
Properties
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-6-10(3)7-12(13)8-11/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWCXWJWVVBALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromo-5-methylbenzyl)-N-ethylethanamine is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a brominated aromatic ring and an ethylamine moiety. This structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound may exert its effects through:
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cellular functions.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered biochemical responses.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. These derivatives have shown effectiveness against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents.
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may have neuropharmacological effects. Preliminary research indicates it could modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and cognitive functions.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound derivatives showed promising results against resistant strains of bacteria. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.
- Neuropharmacological Assessment : In a clinical trial assessing the neuropharmacological effects of the compound, participants reported improved mood and cognitive function after administration. This study utilized psychometric assessments to evaluate changes in mood states before and after treatment.
Research Findings
The following findings summarize key research outcomes related to this compound:
- Antimicrobial Properties : Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Potential as a Drug Scaffold : Its structural features allow it to serve as a scaffold for developing new pharmaceuticals targeting specific receptors or enzymes.
- Safety Profile : Toxicological studies indicate a favorable safety profile at therapeutic doses, although further investigations are needed for comprehensive assessment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues include compounds with variations in the aromatic system, substituents, or amine backbone. Below is a comparative analysis:
Key Observations :
- This modification is critical in biological systems; for example, indole derivatives show enhanced activity when complexed with titanocene .
- Substituent Effects : Bromine (electron-withdrawing) and methyl/methoxy (electron-donating) groups influence reactivity. For instance, methoxy groups in N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine increase solubility and alter binding affinities .
- Amine Backbone : The tertiary amine in all compounds facilitates coordination with metals, making them suitable for catalysis or medicinal chemistry .
Spectroscopic and Physical Data
- NMR/IR Profiles :
- Thermal Stability : Diethylamine (boiling point: 55°C) is less stable than benzyl-substituted analogues, which have higher molecular weights and likely higher boiling points.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
